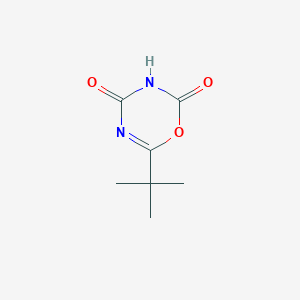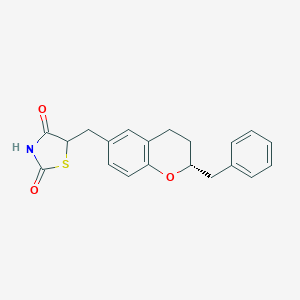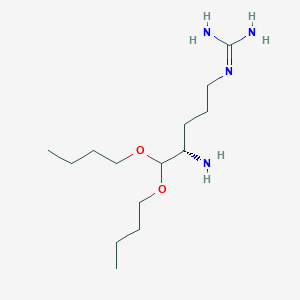
Argininal dibutylacetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argininal dibutylacetal, also known as Nω,Nω-dibutyl-L-argininal, is a potent inhibitor of nitric oxide synthase (NOS), which is an enzyme that produces nitric oxide (NO). Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, such as vasodilation, neurotransmission, and immune response. The inhibition of NOS by argininal dibutylacetal has been shown to have potential therapeutic applications in various diseases, including inflammation, cancer, and cardiovascular disorders.
Mechanism Of Action
Argininal dibutylacetal inhibits the activity of nitric oxide synthase by binding to the enzyme's active site. This prevents the conversion of L-arginine to nitric oxide, which leads to a decrease in the production of nitric oxide.
Biochemical and Physiological Effects:
The inhibition of nitric oxide synthase by argininal dibutylacetal has been shown to have various biochemical and physiological effects. It can reduce the production of nitric oxide, which leads to a decrease in vasodilation, neurotransmission, and immune response. This inhibition has also been shown to have anti-inflammatory effects, as nitric oxide is a key mediator of inflammation.
Advantages And Limitations For Lab Experiments
The use of argininal dibutylacetal in lab experiments has several advantages. It is a potent and specific inhibitor of nitric oxide synthase, which makes it a valuable tool for investigating the role of nitric oxide in various physiological and pathological conditions. However, the use of argininal dibutylacetal also has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by other factors, such as pH and temperature.
Future Directions
There are several future directions for the use of argininal dibutylacetal in scientific research. One potential application is in the treatment of cancer, as nitric oxide has been shown to play a role in tumor growth and metastasis. Another potential application is in the treatment of cardiovascular disorders, as nitric oxide is involved in the regulation of blood pressure and blood flow. Additionally, the development of more potent and selective inhibitors of nitric oxide synthase could lead to the discovery of new therapeutic targets for various diseases.
Synthesis Methods
The synthesis of argininal dibutylacetal involves the reaction of L-arginine with butyraldehyde in the presence of hydrochloric acid and sodium borohydride. The reaction results in the formation of Nω,Nω-dibutyl-L-argininal, which can be purified through recrystallization.
Scientific Research Applications
Argininal dibutylacetal has been widely used in scientific research to investigate the role of nitric oxide in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of inflammation, cancer, and cardiovascular disorders.
properties
CAS RN |
103958-40-3 |
|---|---|
Product Name |
Argininal dibutylacetal |
Molecular Formula |
C14H32N4O2 |
Molecular Weight |
288.43 g/mol |
IUPAC Name |
2-[(4S)-4-amino-5,5-dibutoxypentyl]guanidine |
InChI |
InChI=1S/C14H32N4O2/c1-3-5-10-19-13(20-11-6-4-2)12(15)8-7-9-18-14(16)17/h12-13H,3-11,15H2,1-2H3,(H4,16,17,18)/t12-/m0/s1 |
InChI Key |
XUIKCSXGRYZONU-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCOC([C@H](CCCN=C(N)N)N)OCCCC |
SMILES |
CCCCOC(C(CCCN=C(N)N)N)OCCCC |
Canonical SMILES |
CCCCOC(C(CCCN=C(N)N)N)OCCCC |
Other CAS RN |
103958-40-3 |
synonyms |
argininal dibutylacetal H-ArgH(OBu)2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



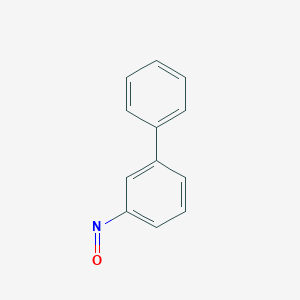
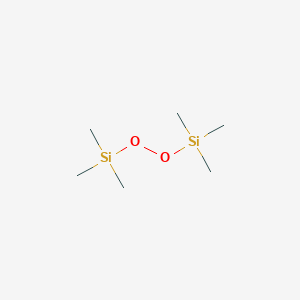
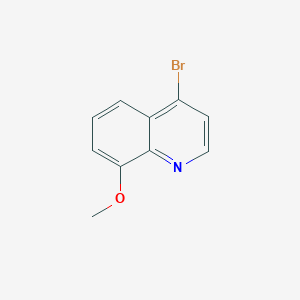
![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)
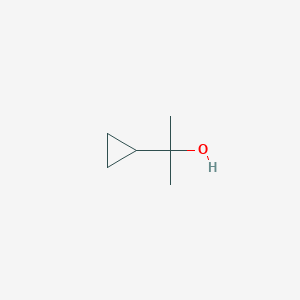
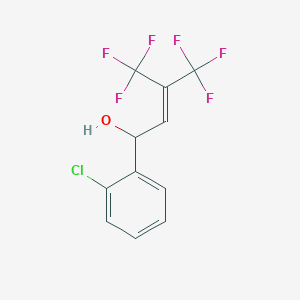
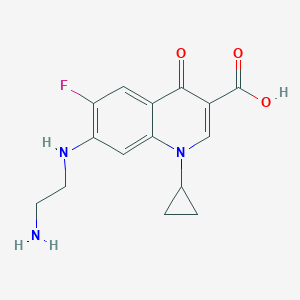
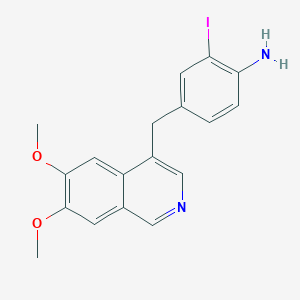
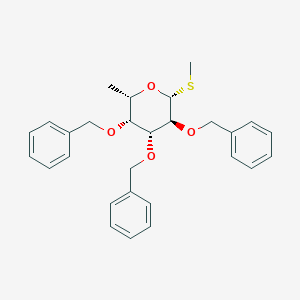
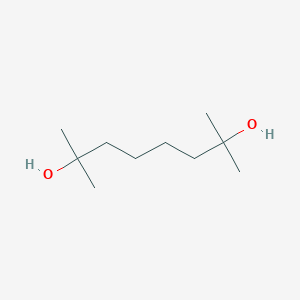
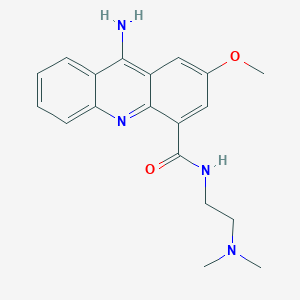
![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)
